Methyl 5-tert-butylfuran-2-carboxylate
Overview
Description
Scientific Research Applications
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Adsorption and Oxidation Combined Processes on Methyl tert-butyl Ether Removal
- Application : This process is used for the removal of methyl tert-butyl ether, a gasoline additive that has caused environmental pollution globally due to its high solubility and recalcitrance .
- Method : The process combines adsorption and oxidation. Materials commonly used in the combined process include zeolite and activated carbon . Various conditions affecting the removal efficiency, such as temperature, pH, coexisting anions, are analyzed .
- Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .
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Vibrational Characterization and Molecular Electronic Investigations of 2-acetyl-5-methylfuran
- Application : 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
- Method : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311 + + G (d, p) method .
- Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
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Preparation of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- Application : 5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis .
- Method : The preparation of this compound and its analysis by 1H-NMR, 13C-NMR, HRMS, and SC-XRD is described .
- Results : The compound was successfully prepared and analyzed .
properties
IUPAC Name |
methyl 5-tert-butylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)8-6-5-7(13-8)9(11)12-4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPDRSWIRZWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290513 | |
Record name | methyl 5-tert-butylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-tert-butylfuran-2-carboxylate | |
CAS RN |
59907-23-2 | |
Record name | 59907-23-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 5-tert-butylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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